Cas no 91394-64-8 (3'-BROMO-BIPHENYL-4-YLAMINE)

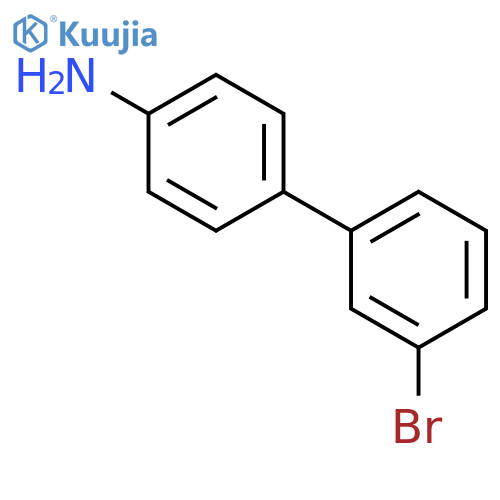

3'-BROMO-BIPHENYL-4-YLAMINE structure

商品名:3'-BROMO-BIPHENYL-4-YLAMINE

3'-BROMO-BIPHENYL-4-YLAMINE 化学的及び物理的性質

名前と識別子

-

- 3'-BROMO-BIPHENYL-4-YLAMINE

- MFCD11574754

- 4-(3-bromophenyl)aniline

- F70514

- AKOS002678200

- 3'-Bromo[1,1'-biphenyl]-4-amine

- SCHEMBL4375786

- 91394-64-8

- CISCEQDFKRTNBB-UHFFFAOYSA-N

- 3'-BROMO-[1,1'-BIPHENYL]-4-AMINE

-

- MDL: MFCD11574754

- インチ: InChI=1S/C12H10BrN/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H,14H2

- InChIKey: CISCEQDFKRTNBB-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)N

計算された属性

- せいみつぶんしりょう: 246.99966Da

- どういたいしつりょう: 246.99966Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 26Ų

3'-BROMO-BIPHENYL-4-YLAMINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB604743-500mg |

3'-Bromo[1,1'-biphenyl]-4-amine; . |

91394-64-8 | 500mg |

€579.90 | 2024-07-24 | ||

| abcr | AB604743-250mg |

3'-Bromo[1,1'-biphenyl]-4-amine; . |

91394-64-8 | 250mg |

€422.00 | 2024-07-24 | ||

| abcr | AB604743-1g |

3'-Bromo[1,1'-biphenyl]-4-amine; . |

91394-64-8 | 1g |

€790.30 | 2024-07-24 |

3'-BROMO-BIPHENYL-4-YLAMINE 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

91394-64-8 (3'-BROMO-BIPHENYL-4-YLAMINE) 関連製品

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 249916-07-2(Borreriagenin)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91394-64-8)3'-BROMO-BIPHENYL-4-YLAMINE

清らかである:99%/99%/99%

はかる:250mg/500mg/1g

価格 ($):250/344/468